

An In-depth Technical Guide on the Toxicological Profile of Glutaurine Trifluoroacetate

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Compound of Interest

Compound Name: *Glutaurine TFA*

Cat. No.: *B15544046*

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Disclaimer: A comprehensive toxicological profile for Glutaurine Trifluoroacetate (TFA) as a single chemical entity is not available in publicly accessible scientific literature. This document provides a detailed overview of the known toxicological information for its two constituent components: Glutaurine (gamma-L-glutamyltaurine) and Trifluoroacetic Acid (TFA). The toxicological properties of the combined salt have not been determined, and it is crucial to note that the effects of the salt may not be a simple sum of its parts.

Introduction

Glutaurine TFA is understood to be the trifluoroacetate salt of Glutaurine. Glutaurine is an endogenous dipeptide with known neuromodulatory activities, while Trifluoroacetic Acid is a halogenated organic acid. An assessment of the potential toxicity of **Glutaurine TFA** requires a separate examination of each component.

Glutaurine is a naturally occurring dipeptide found in the parathyroid gland and the brain.[1][2][3][4] It is recognized for its biological activities, including antiepileptic and antiamnesic properties.[1][5] Extensive toxicological studies on Glutaurine are lacking in the available scientific literature. Its known biological effects are primarily associated with its interaction with excitatory amino acid neurotransmission.[2][3][4]

TFA is a persistent environmental contaminant and a metabolite of some fluorinated compounds.[6][7] Its toxicological profile has been more extensively studied than that of

Glutaurine.

Toxicological Profile of Trifluoroacetic Acid (TFA)

TFA exhibits low acute toxicity.[8][9][10] Studies in rats have shown an absence of mortality at a single oral dose of 2000 mg/kg body weight.[11] However, it is classified as toxic if swallowed and harmful if inhaled.[12][13] As a strong acid, direct contact can cause severe skin burns and eye damage.[12][13][14][15]

Table 1: Acute Toxicity Data for TFA

Species	Route of Administration	Value	Reference
Rat	Oral	LD50: 200-400 mg/kg	[16]
Rat	Inhalation	LC50: 10 mg/L/2h	[16]

Repeated dose studies in rats have identified the liver as the primary target organ for TFA toxicity, with mild liver hypertrophy being the main observed effect.[8][9][17]

Table 2: Chronic Toxicity Data for TFA

Species	Study Duration	Route of Administration	NOAEL	Effects Observed	Reference
Rat	90-day	Oral (feeding)	> 1000 mg/kg/day	Mild liver hypertrophy	[17]
Rat	28-day	Oral (diet)	Not specified	Increased liver weights, hepatocellular hypertrophy	[11]
Rat	5-6 days	Oral	150 mg/kg/day	Decreased hepatic glycogen, decreased liver/body weight %, decreased pyruvate kinase activity, increased glycerol 1-phosphate oxidase activity	[18]

TFA has consistently shown negative results in a range of in vitro genotoxicity assays, including the Ames bacterial reverse mutation assay.[\[8\]](#)[\[18\]](#)[\[19\]](#) Based on these findings, TFA is not considered to have genotoxic potential.[\[8\]](#)[\[19\]](#)

Table 3: Genotoxicity Assays for TFA

Assay	Test System	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium (TA98, TA100)	Negative	[18] [19]

No carcinogenicity data for TFA is available.[\[18\]](#)[\[20\]](#)

The data on reproductive and developmental toxicity of TFA is not fully conclusive. A review of studies indicated that TFA administered to rats in an extended one-generation study and a developmental toxicity study did not induce adverse effects.[\[8\]](#)[\[9\]](#) However, there is a notable lack of comprehensive information on the reproductive and developmental toxicity of TFA.[\[21\]](#) German authorities have proposed classifying TFA and its salts as toxic to reproduction (Category 1B) based on adverse effects observed in animal models, particularly rabbits.[\[22\]](#)

Table 4: Reproductive and Developmental Toxicity Data for TFA

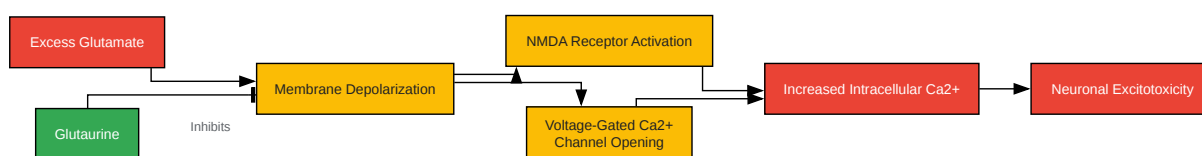
Species	Study Type	Dosing	Findings	Reference
Rat	Extended One-Generation	Not specified	No adverse effects	[8] [9]
Rat	Developmental Toxicity	Gavage (gestational day 6-19), 0, 37.5, 75, 150 mg/kg bw/day	Maternal: small increase in liver and kidney weight. No fetal effects.	[11]
Rabbit	Not specified	Not specified	Basis for proposed German classification of reproductive toxicity	[22]

TFA is rapidly absorbed orally and distributed via the blood.[\[6\]](#)[\[17\]](#) It can cross the placental barrier.[\[17\]](#) Elimination occurs primarily through urine and bile, and it is subject to enterohepatic

circulation.[10][17] TFA is not considered to bioaccumulate in fatty tissues.[6]

Mechanism of Action

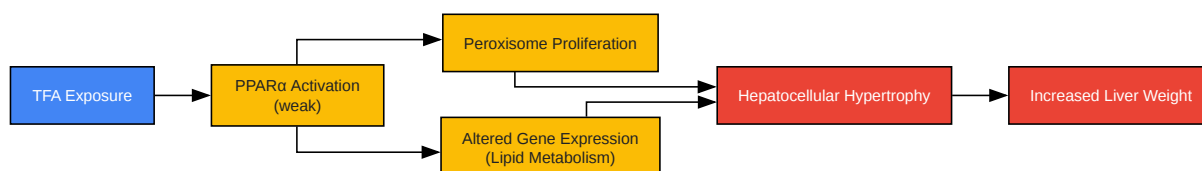
While not a toxicological pathway, the primary mechanism of action for Glutaurine involves its role as a neuromodulator. It is suggested to protect neurons against glutamate excitotoxicity by preventing membrane depolarization, which in turn reduces the influx of calcium through voltage-gated calcium channels and NMDA receptors.[23]



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Proposed neuroprotective mechanism of Glutaurine.

The mild liver hypertrophy observed in animal studies with TFA is suggested to be mediated by weak peroxisome proliferation.[8][9] This mechanism is not considered to be directly relevant to humans, as human liver cells are less responsive to peroxisome proliferator-activated receptor α -agonists compared to rodents.[9]

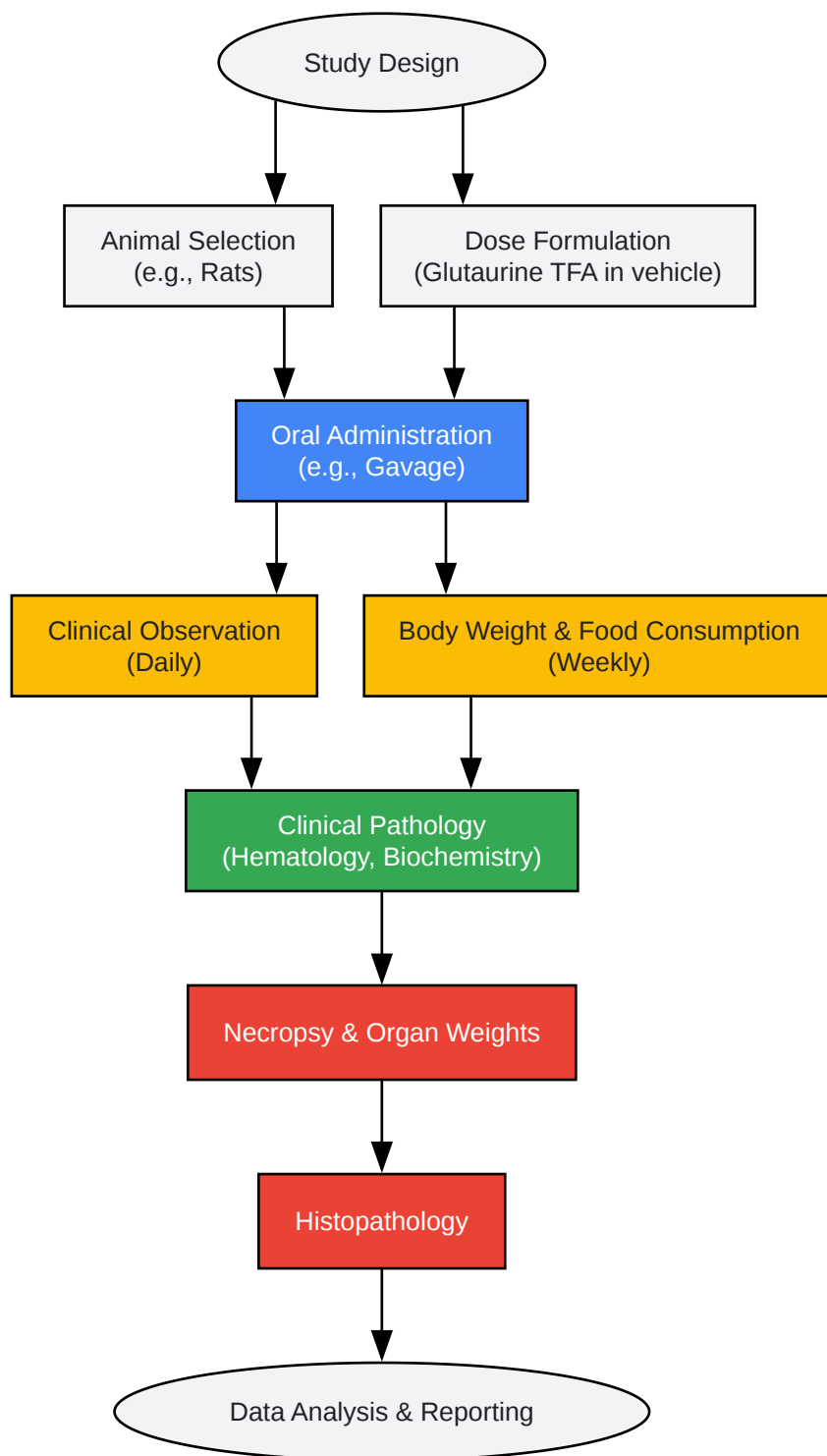


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Proposed mechanism of TFA-induced liver hypertrophy.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **Glutaurine TFA** are not available. The following represents a generalized workflow for a standard oral toxicity study, based on OECD guidelines, which would be applicable for such an evaluation.



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Generalized workflow for an oral toxicity study.

Conclusion

The toxicological profile of **Glutaurine TFA** remains largely uncharacterized. While Glutaurine is a biologically active molecule with a focus on neuromodulatory effects, there is a significant lack of safety and toxicity data. Trifluoroacetic Acid, the counter-ion, has low acute toxicity and is not genotoxic. The primary target organ for TFA in repeated-dose animal studies is the liver, though the relevance of the proposed mechanism to humans is questionable. Conflicting information exists regarding its reproductive and developmental toxicity, warranting further investigation.

Given the absence of data on the combined entity, a comprehensive risk assessment for **Glutaurine TFA** cannot be performed. It is recommended that specific toxicological studies be conducted on **Glutaurine TFA** to determine its safety profile.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Toxicological Profile of Glutaurine Trifluoroacetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15544046#toxicological-profile-of-glutaurine-tfa>]

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